molecular formula C20H16FNO3 B5562570 3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B5562570
M. Wt: 337.3 g/mol
InChI Key: WEFUZWIWDCGKBR-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a polycyclic heterocyclic molecule featuring a fused chromeno-oxazine scaffold substituted with a 4-fluorophenyl group. The 4-fluorophenyl moiety introduces electron-withdrawing effects, which may influence binding interactions or metabolic stability compared to other halogenated or alkylated derivatives .

Properties

IUPAC Name

4-(4-fluorophenyl)-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3/c21-12-4-6-13(7-5-12)22-10-17-18(24-11-22)9-8-15-14-2-1-3-16(14)20(23)25-19(15)17/h4-9H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFUZWIWDCGKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a synthetic derivative belonging to the oxazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes a cyclopenta chromene core fused with an oxazine ring. The presence of the 4-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological activity due to their electronic properties.

Chemical Formula

  • Molecular Formula : C₁₈H₁₈FNO₂
  • Molecular Weight : 303.34 g/mol

Research indicates that compounds with similar structures to 3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one may interact with various biological targets:

  • Cholinesterase Inhibition : Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system. For instance, related oxazine derivatives demonstrated moderate inhibitory activity against these enzymes with IC50 values ranging from 10.4 μM to 24.3 μM .
  • Antioxidant Activity : The compound may possess free radical scavenging properties, contributing to its potential neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
  • Antimicrobial Properties : Preliminary studies suggest that oxazine derivatives can exhibit antimicrobial activity against various pathogens. For example, certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • In Vitro Studies : A study focusing on similar compounds evaluated their activity against cholinesterases and other targets. The findings revealed that modifications in substituents significantly affected the biological activity; specifically, the introduction of electron-withdrawing groups like fluorine enhanced the inhibitory effects on AChE and BChE .
  • Cytotoxicity Assessments : In vitro cytotoxicity tests against cancer cell lines (e.g., MCF-7) indicated that certain derivatives could inhibit cell proliferation effectively. The structure-activity relationship (SAR) studies highlighted that the presence of fluorine atoms plays a pivotal role in enhancing cytotoxic effects .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets. The docking results suggested that hydrogen bonding and π-π interactions are crucial for binding affinity, which correlates with observed biological activities .

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50 (μM)Activity Type
3bAChE10.4Inhibitor
3eBChE9.9Inhibitor
Oxazine Derivative 1S. aureus-Antimicrobial
Oxazine Derivative 2E. coli-Antimicrobial

Comparison with Similar Compounds

Halogenated Aromatic Substitutions

  • 3-(4-Chlorophenyl)-9-(2-thienylmethyl)-chromeno-oxazin-4-one (CAS 929811-00-7): Replacing the 4-fluorophenyl group with 4-chlorophenyl enhances lipophilicity (higher logP) and may alter steric interactions due to chlorine’s larger atomic radius.
  • 6-Chloro-9-(4-fluorophenyl)-3,4-dimethyl-chromeno-oxazin-2-one (CAS 846591-78-4): This analog retains the 4-fluorophenyl group but adds chloro and methyl substituents. Methyl groups increase steric bulk, which could hinder molecular flexibility or binding to hydrophobic pockets in biological targets .

Benzyl and Alkyl Substitutions

  • The methyl group at position 6 increases molecular rigidity, as evidenced by its high density (1.4 g/cm³) and boiling point (546.7°C). Its logP of 4.59 indicates significant lipophilicity, which may correlate with membrane permeability .

Physical and Chemical Properties

Compound (CAS) Molecular Formula Molecular Weight logP Boiling Point (°C) Key Substituents
850158-11-1 C22H20ClNO3 381.85 4.59 546.7 2-chlorobenzyl, 6-methyl
929811-00-7 Not provided Not provided ~5* Not provided 4-chlorophenyl, thienylmethyl
846591-78-4 Not provided Not provided ~4.5* Not provided 4-fluorophenyl, 3,4-dimethyl, 6-chloro

*Estimated based on structural similarity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step pathways, starting with the formation of the chromeno-oxazine core followed by functionalization with the 4-fluorophenyl group. Key steps include:

  • Cyclocondensation : Use Lewis acids (e.g., BF₃·Et₂O) to catalyze ring closure .
  • Substituent Introduction : Employ Friedel-Crafts alkylation or nucleophilic aromatic substitution for fluorophenyl incorporation .
  • Optimization : Control temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to improve yield (≥70%) and purity (>95%). Monitor reactions via TLC or HPLC .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring fusion (e.g., δ 6.8–7.3 ppm for fluorophenyl protons) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching C₂₀H₁₅FNO₃) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for fused ring systems .

Advanced: How can computational modeling elucidate the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinases) or receptors. Focus on fluorophenyl’s role in hydrophobic interactions .
  • MD Simulations : Analyze stability of ligand-target complexes (50–100 ns trajectories) in explicit solvent models .
  • SAR Studies : Compare with analogs (e.g., chlorophenyl or methoxyphenyl derivatives) to identify pharmacophore elements .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Standardized Assays : Replicate studies under uniform conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in IC₅₀ values (µM range) may arise from assay sensitivity variations .
  • Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., chromeno-oxazines with halogen substituents) to identify trends .
  • Control Experiments : Test for off-target effects using knockout models or competitive inhibitors .

Basic: What are the hypothesized biological targets for this compound class?

Answer:

  • Enzyme Inhibition : Serine/threonine kinases (e.g., PKA) or cytochrome P450 isoforms, suggested by fluorophenyl’s electron-withdrawing effects .
  • Receptor Modulation : GPCRs (e.g., dopamine receptors) due to structural similarity to known ligands .
  • Validation : Use enzyme-linked immunosorbent assays (ELISA) or radioligand binding assays .

Advanced: What strategies improve reaction yields in multi-step syntheses of fused heterocycles?

Answer:

  • Catalyst Screening : Test transition metal catalysts (e.g., Pd/C) for regioselective ring formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability .
  • Purification : Use flash chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Substituent Variation : Replace 4-fluorophenyl with electron-donating groups (e.g., methoxy) to enhance solubility or adjust steric bulk .
  • Core Modifications : Introduce methyl groups to the cyclopenta ring to improve metabolic stability .
  • Pharmacokinetic Profiling : Assess logP and plasma protein binding via HPLC-MS to prioritize candidates .

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